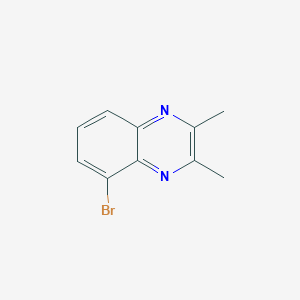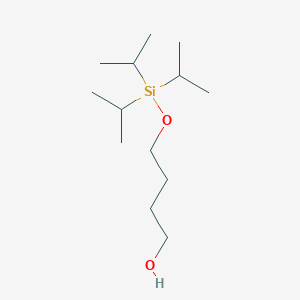
4-(Triisopropylsiloxy)-1-butanol
描述
4-(Triisopropylsiloxy)-1-butanol is an organosilicon compound that features a butanol backbone with a triisopropylsiloxy group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triisopropylsiloxy)-1-butanol typically involves the reaction of 4-bromo-1-butanol with triisopropylsilanol in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silanol group. The general reaction scheme is as follows:
4-Bromo-1-butanol+TriisopropylsilanolK2CO3this compound+KBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
4-(Triisopropylsiloxy)-1-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triisopropylsiloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is the corresponding alkane.
Substitution: The major product depends on the nucleophile used, resulting in various substituted butanol derivatives.
科学研究应用
4-(Triisopropylsiloxy)-1-butanol has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols in multi-step organic synthesis.
Materials Science: The compound can be used in the preparation of silicon-based materials with unique properties.
Biology and Medicine: It may be used in the development of novel drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-(Triisopropylsiloxy)-1-butanol involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsiloxy group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group in subsequent reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
相似化合物的比较
Similar Compounds
4-(Trimethylsiloxy)-1-butanol: Similar structure but with a trimethylsiloxy group instead of triisopropylsiloxy.
4-(Tert-butyldimethylsiloxy)-1-butanol: Contains a tert-butyldimethylsiloxy group, offering different steric and electronic properties.
Uniqueness
4-(Triisopropylsiloxy)-1-butanol is unique due to the bulky triisopropylsiloxy group, which provides greater steric hindrance and stability compared to smaller silyl groups. This makes it particularly useful in protecting sensitive hydroxyl groups during complex synthetic processes.
属性
IUPAC Name |
4-tri(propan-2-yl)silyloxybutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O2Si/c1-11(2)16(12(3)4,13(5)6)15-10-8-7-9-14/h11-14H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSKOVLQUUGJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


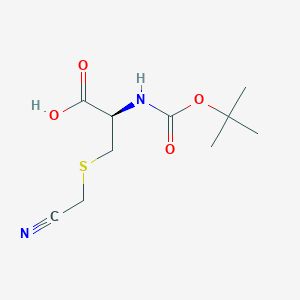
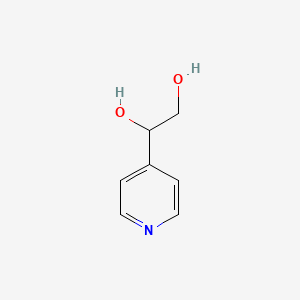
![[2-(2-Chloroethoxy)ethyl]trimethylsilane](/img/structure/B3246107.png)

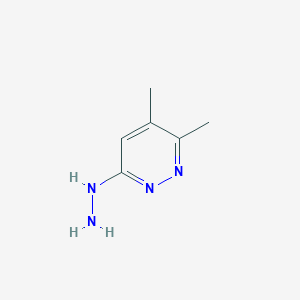
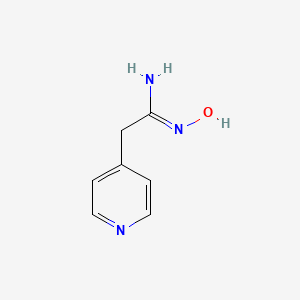
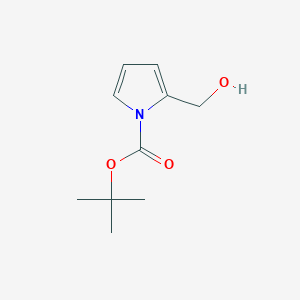

![5-Methylthieno[3,2-b]pyridine](/img/structure/B3246174.png)
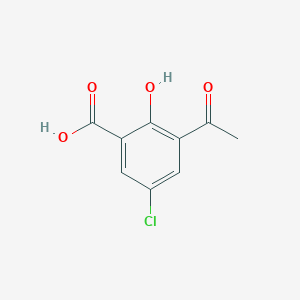
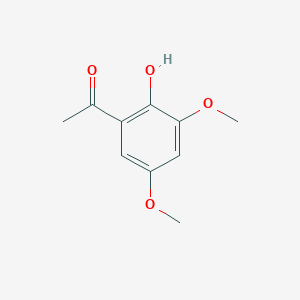
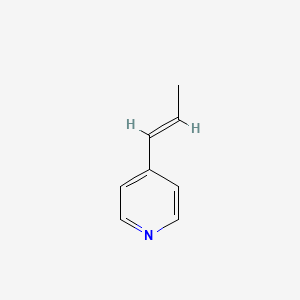
![5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3246188.png)
